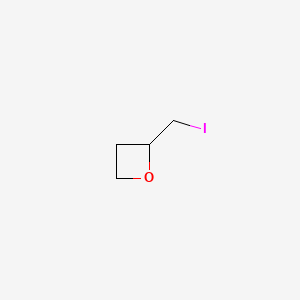

2-(Iodomethyl)oxetane

描述

Historical Context and Evolution of Oxetane (B1205548) Research

The study of oxetanes, four-membered cyclic ethers, dates back to the 19th century, with their synthesis first reported by Reboul in 1878. uni-muenchen.de For a considerable period, oxetanes remained a relatively niche area of research. uni-muenchen.de However, the 20th and early 21st centuries have witnessed a dramatic surge in interest, largely propelled by the discovery of oxetane-containing natural products with significant biological activity, such as paclitaxel (B517696) (Taxol). acs.orgnih.govwikipedia.org The presence of the oxetane ring in Taxol, a potent anticancer agent, spurred extensive research into the synthesis and reactivity of this heterocycle. acs.orgnih.govwikipedia.org Early synthetic methods for oxetanes included the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an alkene and a carbonyl compound, and Williamson ether synthesis-type cyclizations of 3-halopropyl acetates. wikipedia.orgnih.gov

The evolution of oxetane research has been marked by the development of more efficient and stereoselective synthetic methodologies. acs.orgmagtech.com.cn These advancements have made a wider range of substituted oxetanes accessible, facilitating their exploration in various chemical contexts. acs.orgrsc.org The transition from a chemical curiosity to a valuable synthetic tool has been driven by the recognition of the oxetane motif's unique properties, which are conferred by its inherent ring strain. acs.orgthermofisher.com

Significance of Four-Membered Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered heterocycles, including oxetanes, azetidines, and thietanes, are of considerable importance in both organic synthesis and medicinal chemistry. numberanalytics.comrsc.org Their significance stems from a combination of factors:

Ring Strain and Reactivity: The inherent strain in a four-membered ring makes these heterocycles susceptible to ring-opening reactions, rendering them valuable as reactive intermediates for the synthesis of more complex, functionalized acyclic molecules. thermofisher.combritannica.comchim.it While less reactive than their three-membered counterparts (e.g., epoxides), oxetanes can be opened under acidic or basic conditions with various nucleophiles. wikipedia.orgthieme-connect.de

Structural Scaffolds: In medicinal chemistry, the incorporation of four-membered heterocycles into drug candidates has become a prominent strategy. nih.govacs.orgnih.gov The rigid, three-dimensional nature of these rings can favorably influence the conformational properties of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov

Physicochemical Property Modulation: Oxetanes, in particular, have been recognized as valuable motifs for modulating the physicochemical properties of drug-like molecules. acs.orgacs.org They are often employed as polar bioisosteres for gem-dimethyl or carbonyl groups. acs.orgthermofisher.comnih.gov This substitution can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in drug development. acs.orgnih.govacs.org

The Paternò-Büchi reaction is a notable photochemical method for synthesizing oxetanes. nih.gov It involves the [2+2] cycloaddition of a carbonyl compound and an alkene. nih.gov

Positioning of 2-(Iodomethyl)oxetane within the Oxetane Family of Compounds

Within the diverse family of oxetane derivatives, this compound stands out as a particularly useful synthetic intermediate. protheragen.ai Its structure, featuring an oxetane ring substituted at the 2-position with an iodomethyl group, provides a versatile handle for further chemical transformations. The presence of the primary iodide makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the oxetanylmethyl moiety into a wide range of molecules. aablocks.comcymitquimica.com

The synthesis of this compound can be achieved from 2-hydroxymethyloxetane through a reaction with triphenylphosphine (B44618), imidazole (B134444), and iodine in dichloromethane (B109758). chemicalbook.com This straightforward conversion makes it a readily accessible building block for synthetic chemists. chemicalbook.com Its utility is underscored by its application in the synthesis of various pharmaceutical and biologically active compounds. protheragen.ai The combination of the strained oxetane ring and the reactive iodomethyl group makes this compound a powerful tool for constructing complex molecular architectures with desirable properties. eurjchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPHNTROOBLPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677806 | |

| Record name | 2-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121138-00-9 | |

| Record name | 2-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodomethyl Oxetane and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane core is the foundational step in synthesizing derivatives like 2-(iodomethyl)oxetane. Key strategies involve forming either a C-O or a C-C bond to close the four-membered ring. acs.orgbeilstein-journals.org

Intramolecular cyclization is a cornerstone of oxetane synthesis, typically involving the formation of a C-O bond through an intramolecular etherification reaction. acs.orgthieme-connect.de This approach is often challenged by the kinetics of forming a four-membered ring, which is significantly slower compared to the formation of three, five, or six-membered rings. acs.org

The most prevalent nucleophilic cyclization is the Williamson etherification, an intramolecular S(_N)2 reaction where an alkoxide attacks a carbon center in a 1,3-relationship. acs.orgbeilstein-journals.org This method, first used for oxetane synthesis in 1878, remains a common strategy for creating complex oxetane-containing molecules. acs.orgthieme-connect.de The reaction typically requires a base to deprotonate a 1,3-halohydrin or a similar precursor, generating the nucleophilic alkoxide that subsequently displaces an intramolecular leaving group to form the ether linkage. thieme-connect.de

However, the yields can be modest due to competing side reactions, such as the Grob fragmentation of the halo-alkoxide intermediate, which breaks the molecule into an aldehyde and an alkene. acs.org The success of the intramolecular Williamson etherification is therefore highly dependent on the specific substrate. acs.org A notable example involves the enantioselective reduction of β-halo ketones to create a chiral alcohol, which then undergoes cyclization with a strong base like potassium hydride to yield an enantioenriched oxetane. thieme-connect.de

Successful intramolecular cyclization hinges on the use of effective leaving groups to facilitate the ring-closing step. acs.org Anions and good leaving groups are generally required to achieve acceptable yields. acs.org Common leaving groups employed in oxetane synthesis include halides (iodide, bromide, chloride) and sulfonates (tosylate, mesylate). acs.orgthieme-connect.de

The choice of leaving group can be critical. For instance, in the late-stage synthesis of the complex natural product taxol, both N,N-diisopropylethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to mediate the deprotonation of a primary alcohol, which then displaces a sulfonate leaving group to form the oxetane ring in high yields. thieme-connect.de Nelson and co-workers developed a stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols by first converting them into acetoxy bromides; subsequent treatment with base mediates the Williamson etherification. thieme-connect.de This demonstrates that both bromides and chlorides can serve as viable leaving groups for oxetane formation. thieme-connect.denih.gov In some protocols, diols are monotosylated, and subsequent treatment with a strong base like butyllithium (B86547) or potassium tert-butoxide provides the cyclized oxetane products. thieme-connect.de

| Precursor Type | Leaving Group | Base | Result |

| 1,3-Halohydrin | Halogen (Cl, Br, I) | NaH, KH, KOtBu | Oxetane |

| 1,3-Diol (monotosylated) | Tosylate | BuLi, KOtBu | Substituted Oxetane |

| Acetoxy Bromide | Bromide | NaH, Methanol/Base | 2,4-Disubstituted Oxetane |

An alternative and highly atom-economical approach to the oxetane ring is the Paternò–Büchi reaction. beilstein-journals.orgthieme-connect.com This is a photochemical [2+2] cycloaddition between a carbonyl compound (like an aldehyde or ketone) and an alkene. wikipedia.orgslideshare.netmagtech.com.cn In this reaction, the carbonyl group is promoted to an electronically excited state by UV light, and it then reacts with a ground-state alkene to form the four-membered oxetane ring. wikipedia.orgorganic-chemistry.org

First reported by Emanuele Paternò in 1909 and later established by George Büchi, this reaction is versatile and can be used with a wide range of substrates. wikipedia.orgslideshare.netnih.gov For example, reacting benzaldehyde (B42025) with 2-methyl-2-butene (B146552) produces a mixture of oxetane isomers. wikipedia.org The reaction can be applied to electron-rich alkenes such as silyl (B83357) enol ethers and enamides to produce 3-(silyloxy)oxetanes and protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.org

Recent advancements have focused on making the reaction more practical, for instance, by using visible light instead of high-energy UV light. mdpi.comchemrxiv.org This can be achieved through triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrate, expanding the reaction's applicability and safety. chemrxiv.org

Beyond traditional methods, several advanced protocols for synthesizing substituted oxetanes have been developed. These novel strategies often provide access to complex and functionally diverse oxetane derivatives. rsc.orgnih.gov

One innovative approach involves a C-C bond-forming cyclization. nih.govrsc.org Hu and colleagues described a strategy for synthesizing functionalized di-, tri-, and tetrasubstituted oxetanes via a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization. nih.gov This method allows for the rapid generation of oxetane 2,2-dicarboxylates, which can be further derivatized. nih.gov

Another novel method is the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, which proceeds via a 4-exo ring closure to yield 2-methyleneoxetanes. organic-chemistry.org This reaction shows a preference for the 4-exo pathway over other potential cyclization modes. organic-chemistry.org Additionally, an oxidative cyclization of the Michael adducts of malonates and chalcones can be controlled to selectively produce either oxetanes or cyclopropanes by adjusting the solvent system. acs.orgorganic-chemistry.org When the reaction is conducted in water and open to the air, the oxetane is the major product. acs.org

More recent strategies include a metal hydride atom transfer/radical polar crossover (MHAT/RPC) method for the cycloisomerization of homoallylic alcohols to form oxetane rings, providing access to medicinally relevant spirooxetanes. beilstein-journals.org

| Method | Key Reagents/Catalysts | Precursor | Product Type |

| O-H Insertion & C-C Cyclization | [Rh(_2)(OAc)(_4)] | Diazomalonate, Ethylene Glycol derivative | Oxetane 2,2-dicarboxylates |

| Intramolecular O-vinylation | CuI, 1,10-phenanthroline | γ-bromohomoallylic alcohol | 2-Methyleneoxetane |

| Oxidative Cyclization | PhIO, Bu(_4)NI | Malonate-chalcone adduct | Functionalized Oxetane |

| MHAT/RPC Cycloisomerization | Cobalt catalyst, Siloxane | Homoallylic alcohol | Spirooxetane |

Nucleophilic Cyclization Methods

[2+2] Photocycloaddition Reactions (Paternò–Büchi reaction)

Introduction of the Iodomethyl Moiety

Once the oxetane ring is formed, or during its formation, the iodomethyl group can be introduced. A direct and efficient method for synthesizing this compound starts from the corresponding alcohol, 2-hydroxymethyloxetane. chemicalbook.com This transformation can be achieved using an Appel-type reaction. In a typical procedure, triphenylphosphine (B44618) and imidazole (B134444) are dissolved in a solvent like dichloromethane (B109758), and then iodine is added. chemicalbook.com The subsequent addition of 2-hydroxymethyloxetane to this mixture results in the conversion of the hydroxyl group to an iodomethyl group, yielding this compound in high purity after purification. chemicalbook.com

Another powerful strategy is iodocyclization. Mykhailiuk and co-workers developed a method involving the I(_2)-promoted cyclization of substituted methylenecyclobutanes that bear a hydroxyl group. researchgate.net This reaction simultaneously forms the oxetane ring and installs the iodomethyl group, producing 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexanes, which are bicyclic analogues of this compound. researchgate.net This method is tolerant of various functional groups, including protected amines, protected alcohols, and nitriles. researchgate.net A related approach was used to synthesize 3-fluoro-3-iodomethyl oxetane via a highly diastereoselective fluoroiodination reaction. chemrxiv.org

Regioselective Iodination Techniques

Regioselectivity is crucial in the synthesis of substituted oxetanes to ensure the correct placement of the functional group. In the context of iodination, this involves controlling the reaction to add an iodine atom to a specific position on the molecule.

One example of a regioselective iodination on an oxetane precursor is the synthesis of 3-fluoro-3-iodomethyl oxetane. chemrxiv.org This process starts with the Wittig olefination of oxetanone to create methylene (B1212753) oxetane. chemrxiv.org Subsequent fluoroiodination of the double bond proceeds in a highly diastereoselective manner, yielding the desired 3-fluoro-3-iodomethyl oxetane. chemrxiv.org While fluorobromination shows low regioselectivity, the use of iodine in this reaction framework allows for precise control. chemrxiv.org This highlights a method where the choice of halogen is key to achieving regioselectivity in the synthesis of a functionalized iodomethyl oxetane derivative. chemrxiv.org

General methods for regioselective iodination of other organic compounds, which could be adapted for specific oxetane precursors, often require the use of activating agents due to the low electrophilicity of molecular iodine. arkat-usa.org Reagent systems such as iodine in the presence of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4 or Selectfluor) have been used for the selective α-iodination of aryl alkyl ketones. organic-chemistry.org The choice of solvent can also direct the regioselectivity of the reaction. arkat-usa.org

Conversion of Hydroxymethyl to Iodomethyl Groups

A common and direct route to this compound involves the conversion of a primary alcohol, specifically the hydroxymethyl group of 2-hydroxymethyloxetane. This transformation replaces the hydroxyl (-OH) group with an iodine atom.

A widely used method for converting primary alcohols to iodides is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and a halogen source. acs.org For the synthesis of this compound, a system of triphenylphosphine, iodine (I₂), and imidazole in a solvent like dichloromethane is highly effective. chemicalbook.com

In a typical procedure, triphenylphosphine and imidazole are dissolved in dichloromethane and cooled to 0 °C. chemicalbook.com Iodine is then added portionwise, and the mixture is stirred. chemicalbook.com A solution of 2-hydroxymethyloxetane in dichloromethane is added dropwise to this mixture. chemicalbook.com The reaction proceeds at 0 °C for a short period before being allowed to warm to room temperature for several hours to ensure completion. chemicalbook.com This method has been reported to achieve a quantitative yield of this compound after purification. chemicalbook.com

Table 1: Reagents for Synthesis of this compound via Phosphine/Iodine System chemicalbook.com

| Reagent | Molar Amount (Relative to Substrate) | Role |

|---|---|---|

| 2-Hydroxymethyloxetane | 1.0 eq | Substrate |

| Triphenylphosphine | 1.29 eq | Reagent |

| Imidazole | 2.58 eq | Reagent |

| Iodine | 1.29 eq | Iodine Source |

Beyond phosphine/iodine systems, other reagents are available for the iodination of alcohols. N-Iodosuccinimide (NIS) is a common iodinating agent, though it sometimes requires an acid catalyst like trifluoromethanesulfonic acid. arkat-usa.org Another potent iodinating agent is 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which has demonstrated higher reactivity and selectivity than molecular iodine or NIS in certain reactions. While often used for iodinating aromatic compounds, reagents like DIH can also be employed in the transformation of alcohols, making them potential alternatives for the synthesis of this compound.

Reactions with Phosphine/Iodine Systems

Synthesis of this compound from Precursors

The most direct synthesis of this compound starts from its corresponding alcohol precursor, 2-hydroxymethyloxetane.

The conversion of 2-hydroxymethyloxetane to this compound is a well-documented one-step process. chemicalbook.com The reaction involves treating 2-hydroxymethyloxetane with triphenylphosphine, iodine, and imidazole in dichloromethane. chemicalbook.com The reaction is initiated at 0 °C and then stirred at 25 °C for approximately 18 hours. chemicalbook.com The successful conversion results in the formation of this compound with a reported yield of 100%. chemicalbook.com

After the synthesis reaction is complete, the workup typically involves pouring the reaction solution into ice water and separating the organic layer. chemicalbook.com The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. chemicalbook.com

Purification of the crude product is effectively achieved using silica (B1680970) gel column chromatography, with a mobile phase such as a hexane:ethyl acetate (B1210297) mixture (e.g., 6:1 ratio), to yield pure this compound. chemicalbook.com

The final product is characterized by its physical and spectral properties. It is a colorless to pale yellow liquid. chemsrc.com Its identity and purity can be confirmed using techniques like ¹H-NMR spectroscopy. google.com

Table 2: Physical and Chemical Properties of this compound chemsrc.com

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇IO |

| Molecular Weight | 198.002 g/mol |

| Density | 1.9 ± 0.1 g/cm³ |

| Boiling Point | 187.3 ± 13.0 °C at 760 mmHg |

| Flash Point | 67.1 ± 19.8 °C |

| Refractive Index | 1.563 |

Synthesis from 2-Hydroxymethyloxetane

Stereoselective Synthesis and Chiral Induction in this compound Synthesis

The synthesis of enantiomerically pure or enriched this compound and its derivatives is a significant challenge in organic chemistry, driven by the increasing importance of chiral oxetanes in medicinal chemistry and materials science. The introduction of stereocenters in the oxetane ring, particularly at the C2 and C4 positions, requires sophisticated synthetic strategies that can control the three-dimensional arrangement of substituents. Methodologies for achieving stereoselectivity in oxetane synthesis can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled approaches. These strategies often involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to induce asymmetry in the cyclization or functionalization steps.

A prominent strategy for the asymmetric synthesis of 2-substituted oxetanes involves the enantioselective reduction of β-haloketones. rsc.orgrsc.orgacs.org This method, pioneered by Soai and co-workers, utilizes a chiral reducing agent to convert a prochiral ketone into a chiral halohydrin, which then undergoes intramolecular cyclization to form the oxetane ring with high enantiomeric excess. rsc.orgrsc.orgacs.org For instance, the reduction of various β-chloroketones with lithium borohydride (B1222165) modified with (R,R')-N,N'-dibenzoylcystine and t-butyl alcohol has been shown to produce optically active 2-aryl-substituted oxetanes in up to 89% enantiomeric excess (e.e.). rsc.org This approach establishes the stereocenter at the C2 position, which would correspond to the carbon bearing the iodomethyl group in the target molecule.

Another powerful method relies on the stereocontrolled cyclization of 1,3-diols. Nelson and colleagues have demonstrated the synthesis of both syn- and anti-2,4-disubstituted oxetanes by carefully controlling the stereochemistry of the starting 1,3-diol precursors. acs.org The diastereoselectivity of the final oxetane is dictated by the stereochemical relationship of the hydroxyl groups in the diol. This substrate-controlled approach offers a predictable way to access different diastereomers of substituted oxetanes.

Chiral induction can also be achieved through the use of chiral auxiliaries. The SAMP/RAMP hydrazone methodology, developed by Enders, has been successfully applied to the asymmetric synthesis of 2-substituted oxetan-3-ones. acs.org This method involves the alkylation of a metalated SAMP or RAMP hydrazone of oxetan-3-one, where the chiral auxiliary directs the approach of the electrophile to create the desired stereocenter. Enantiomeric excesses of up to 84% have been reported for this transformation. acs.org

In recent years, biocatalysis has emerged as a valuable tool for the stereoselective synthesis of chiral oxetanes. Engineered enzymes, such as halohydrin dehalogenases (HHDHs), have been employed for the kinetic resolution of racemic oxetanes and the stereoselective cyclization of γ-haloalcohols. nih.gov For example, variants of HheC from Agrobacterium radiobacter AD1 have been developed to catalyze the ring-opening of oxetanes or the dehalogenation of γ-haloalcohols to produce both (R)- and (S)-enantiomers of chiral oxetanes with high enantioselectivity (>99% e.e.) and catalytic activity. nih.gov

Furthermore, transition-metal catalysis offers versatile routes to enantioenriched oxetanes. Rhodium-catalyzed O-H insertion and C-C bond-forming cyclization reactions have been utilized to synthesize a range of substituted oxetanes. researchgate.net When enantioenriched alcohols are used as starting materials in this process, the chirality is transferred to the oxetane product with complete retention of configuration. researchgate.net This method provides access to functionalized oxetanes that can serve as precursors to more complex molecules.

Intramolecular Michael additions have also been explored for the stereoselective construction of highly substituted oxetane rings. rsc.org These reactions can proceed with high diastereoselectivity, allowing for the synthesis of complex oxetane structures with multiple stereocenters.

The table below summarizes key findings in the stereoselective synthesis of oxetane derivatives, highlighting the diversity of approaches and the levels of stereocontrol achieved. While a direct stereoselective synthesis of this compound is not explicitly detailed in the literature, these methodologies provide a strong foundation for the development of such a synthesis.

| Methodology | Substrate | Chiral Source/Catalyst | Product | Stereoselectivity (e.e. or d.r.) | Reference |

| Enantioselective Reduction | β-Halogenoketones | Lithium borohydride / (R,R')-N,N'-Dibenzoylcystine | 2-Aryl-substituted oxetanes | Up to 89% e.e. | rsc.orgrsc.orgacs.org |

| SAMP/RAMP Hydrazone Alkylation | Oxetan-3-one SAMP/RAMP hydrazone | SAMP/RAMP chiral auxiliary | 2-Substituted oxetan-3-ones | Up to 84% e.e. | acs.org |

| Biocatalytic Kinetic Resolution/Dehalogenation | Racemic oxetanes / γ-Haloalcohols | Engineered Halohydrin Dehalogenase (HheC variants) | (R)- and (S)-chiral oxetanes | >99% e.e. | nih.gov |

| Rhodium-Catalyzed O-H Insertion | Enantioenriched alcohols | Rhodium catalyst | Enantioenriched substituted oxetanes | Complete retention of configuration | researchgate.net |

| Stereocontrolled Cyclization | syn- and anti-1,3-diols | Substrate stereochemistry | syn- and anti-2,4-disubstituted oxetanes | High diastereoselectivity | acs.org |

| Intramolecular Michael Addition | Vinylogous urethane (B1682113) derivatives | --- | 2,3,4-Highly substituted oxetanes | High diastereoselectivity | rsc.org |

Reactivity and Reaction Mechanisms of 2 Iodomethyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The primary mode of reactivity for 2-(Iodomethyl)oxetane involves the opening of the strained ether ring. These reactions can be initiated by either nucleophilic or electrophilic species, often requiring acid catalysis to activate the ring's oxygen atom. The substitution pattern on the oxetane ring, as in the case of the iodomethyl group at the C2 position, plays a crucial role in determining the regioselectivity of the ring-opening process.

Nucleophilic attack is a principal pathway for the ring-opening of asymmetrically substituted oxetanes like this compound. The reaction involves the cleavage of a carbon-oxygen bond, driven by the release of ring strain. These reactions are often facilitated by the presence of an acid catalyst, which protonates the ring oxygen, making the ring carbons more electrophilic and susceptible to nucleophilic attack.

The outcome of nucleophilic ring-opening in unsymmetrical oxetanes is governed by a balance of steric and electronic factors. For this compound, a nucleophile can attack one of two positions: the more substituted C2 carbon (bearing the iodomethyl group) or the less substituted C4 carbon.

Steric Control : Under neutral or basic conditions with strong nucleophiles, the reaction typically proceeds via an Sɴ2 mechanism. The nucleophile preferentially attacks the less sterically hindered C4 carbon atom. This pathway avoids the steric bulk of the substituent at C2.

Electronic Control : In the presence of an acid catalyst, the ring oxygen is protonated. This develops a partial positive charge on the adjacent carbons. The carbocation character is more stabilized at the more substituted C2 position. Consequently, weaker nucleophiles tend to attack the C2 carbon.

These competing pathways allow for selective synthesis of different constitutional isomers depending on the chosen reaction conditions. Stereoselectivity is also a key feature, with Sɴ2-type attacks resulting in an inversion of configuration at the attacked carbon center.

Brønsted acids are commonly employed to promote the ring-opening of oxetanes. The stability of oxetanes under acidic conditions can be a concern, but substitution on the ring generally enhances stability compared to the unsubstituted parent compound. Protic acids such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and trifluoroacetic acid (TFA) activate the oxetane by protonating the ring oxygen, which facilitates nucleophilic attack by the solvent or another added nucleophile. For example, in the presence of an acid and water, an oxetane ring can be hydrolyzed to form a 1,3-diol.

Lewis acids are highly effective catalysts for oxetane ring-opening reactions, often providing milder conditions and enhanced selectivity compared to Brønsted acids. A wide array of Lewis acids have been utilized for this transformation with various substituted oxetanes. These include lanthanide triflates (like Yb(OTf)₃ and Sc(OTf)₃), trimethylsilyl (B98337) triflate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), and indium triflate (In(OTf)₃). The Lewis acid coordinates to the oxygen atom, polarizing the C-O bonds and activating the ring for nucleophilic attack. This approach has been used to achieve regioselective ring-opening with a variety of nucleophiles.

| Lewis Acid Catalyst | Typical Substrate | General Outcome | Reference |

|---|---|---|---|

| Yb(OTf)₃, Nd(OTf)₃, Gd(OTf)₃ | Substituted Oxetanes | Highly regioselective ring-opening with amines. | |

| TMSOTf, Yb(OTf)₃, Sc(OTf)₃ | Enantioenriched Oxetanes | Ring-opening with H₂O₂ to form hydroperoxy alcohols. | |

| In(OTf)₃ | 3-Aryloxetan-3-ols | Reaction with indoles to form indolines. | |

| BF₃·OEt₂ | Substituted Oxetanes | Can result in the formation of 1,3-diols or other products depending on conditions. |

The versatility of oxetane ring-opening is demonstrated by the broad range of nucleophiles that can be employed, leading to a diverse array of functionalized products.

Carbon Nucleophiles : Organometallic reagents such as Grignard reagents and organocuprates can open the oxetane ring to form new carbon-carbon bonds. These reactions typically require elevated temperatures or acid catalysis.

Nitrogen Nucleophiles : Amines generally require activation of the oxetane ring with a Lewis acid, such as a lanthanide triflate, to proceed efficiently. Azide (B81097) ions have also been used as effective nucleophiles in related systems.

Oxygen Nucleophiles : Alcohols and water can act as nucleophiles, particularly under acidic conditions, to yield ethers and diols, respectively.

Halogen Nucleophiles : Halide ions can open the oxetane ring in the presence of acid, leading to the formation of halohydrins.

Hydride Nucleophiles : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) can serve as a source of hydride ions to reductively cleave the oxetane ring, affording alcohols.

| Nucleophile Type | Reagent Example | General Product from Oxetane Ring-Opening | Reference |

|---|---|---|---|

| Carbon | Grignard Reagents (R-MgX) | Longer-chain alcohols | |

| Nitrogen | Amines (R-NH₂) with Lewis Acid | Amino alcohols | |

| Oxygen | Alcohols (R-OH) with Acid | Hydroxy ethers | |

| Halogen | Halides (X⁻) with Acid | Halohydrins (e.g., 3-halo-1-propanols) | |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Alcohols |

While less common than nucleophilic pathways, electrophilic ring-opening reactions of oxetanes are also known. These reactions, along with certain Lewis acid-catalyzed and radical processes, can exhibit different regioselectivity compared to classic Sɴ2-type openings. In these cases, the reaction can occur at the more sterically hindered carbon atom of an unsymmetrical oxetane. This reactivity pattern underscores the complex electronic nature of the strained ring and its interaction with various reagents.

Lewis Acid-Catalyzed Ring Opening

Radical Ring-Opening Reactions

The strained oxetane ring is susceptible to cleavage under radical conditions. While the application of radical reactions to oxetanes has been less explored compared to other reaction types, it represents a viable pathway for generating functionalized molecules. chemrxiv.org Low-valent titanium species, for instance, have been shown to catalyze the radical ring-opening of oxetanes. doi.org A cobalt-catalyzed strategy has also been developed to facilitate radical ring-opening, proceeding through the formation of an alkylated cobalt-complex intermediate which then generates nucleophilic radicals upon homolytic cleavage of the Co-C bond. chemrxiv.org These radical ring-opening coupling reactions typically occur at the more sterically hindered oxygen-adjacent carbon atom of unsymmetrical oxetanes. magtech.com.cn

Reductive Ring-Opening Reactions

Reductive cleavage offers another route to open the oxetane ring, transforming the cyclic ether into a linear alcohol derivative. These reactions are often accomplished using strong reducing agents. For example, the reductive ring opening of 4-aryl-2-methyleneoxetanes can be achieved using lithium and 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) to generate ketones. researchgate.net While less reactive than epoxides, oxetane rings can be cleaved by complex hydrides, such as lithium aluminum hydride, particularly at elevated temperatures. ethz.chwikipedia.org Palladium-catalyzed hydrogenolysis is another method that can effect the reductive opening of the oxetane ring, often with regioselectivity favoring cleavage at the more sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn

Reactivity of the Iodomethyl Group

The iodomethyl group attached to the oxetane ring serves as a primary site for a variety of chemical transformations, largely due to the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution Reactions (SN1, SN2)

The carbon-iodine bond in this compound is highly susceptible to nucleophilic attack. vulcanchem.com Given that the iodomethyl group is a primary halide, these reactions are expected to proceed predominantly through an SN2 mechanism. This involves a backside attack by a nucleophile, leading to inversion of configuration at the carbon center. A wide array of nucleophiles, including those based on carbon, nitrogen, and oxygen, can displace the iodide to form new carbon-carbon and carbon-heteroatom bonds. magtech.com.cn The alternative SN1 pathway is generally disfavored for primary halides due to the instability of the corresponding primary carbocation.

Elimination Reactions

Elimination reactions, such as E2, are a potential competitive pathway to nucleophilic substitution, particularly in the presence of a strong, sterically hindered base. libretexts.org In this process, the base would abstract a proton from the C2 carbon of the oxetane ring, followed by the concurrent elimination of the iodide ion to form an exocyclic double bond, yielding 2-methyleneoxetane. The regioselectivity of elimination is governed by factors like the nature of the base and the acidity of the available alpha-protons. libretexts.org

Organometallic Cross-Coupling Reactions

The iodomethyl group is an effective electrophilic partner in organometallic cross-coupling reactions, enabling the formation of carbon-carbon bonds. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using organoboranes) and Negishi (using organozinc compounds) couplings, are powerful methods for this purpose. nih.govlibretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the C-I bond to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Nickel-catalyzed cross-electrophile coupling reactions have also been developed for coupling oxetanes with aryl halides, which involves the opening of the oxetane ring. calstate.edu

Table 1: Examples of Organometallic Cross-Coupling Reactions

| Coupling Reaction | Catalyst Type | Nucleophile | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoborane | C(sp³)-C(sp²)/C(sp³) bond |

| Negishi | Palladium | Organozinc | C(sp³)-C(sp²)/C(sp³) bond |

This table provides a generalized overview of potential cross-coupling reactions.

Interplay between Ring Strain and Iodomethyl Reactivity

The chemical behavior of this compound is not merely the sum of its parts but is significantly influenced by the interaction between the strained ring and the reactive side chain. The oxetane ring possesses considerable ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane. beilstein-journals.org This strain has several consequences for reactivity.

The electron-withdrawing nature of the oxetane oxygen, amplified by the ring strain, can influence the electrophilicity of the iodomethyl carbon, potentially affecting the rates of nucleophilic substitution. ethz.ch Conversely, reactions at the iodomethyl group can trigger or be influenced by the stability of the adjacent ring. For instance, the formation of a cationic intermediate during a potential SN1 reaction at the side chain would be highly destabilized by the adjacent electron-withdrawing ether oxygen, reinforcing the preference for an SN2 mechanism.

Furthermore, the oxetane ring can participate in reactions initiated at the side chain. Under certain conditions, particularly with mildly acidic nucleophiles, a reaction intended as a simple substitution on the iodomethyl group could lead to a concerted or sequential ring-opening reaction. wikipedia.org This dual reactivity makes this compound a versatile building block, where the choice of reagents and conditions can selectively target either the iodomethyl group or the strained ether ring. beilstein-journals.orgresearchgate.net

Photochemical Reactivity and Cleavage Pathways

The study of the photochemical behavior of oxetanes, including this compound, reveals their susceptibility to various reactions upon irradiation, primarily involving the cleavage of the strained four-membered ring. These reactions can be initiated through direct excitation or by photoinduced electron transfer (PET). The specific pathways and products are influenced by the excitation method and the molecular structure of the oxetane.

A common photochemical reaction for oxetanes is cycloreversion, which is essentially the reverse of the Paternò-Büchi reaction. nih.gov This process involves the cleavage of the oxetane ring to form a carbonyl compound and an olefin. nih.gov The course of this reaction, whether it proceeds via a C-C or C-O bond scission initially, can be dictated by the nature of the excited state. nih.gov

Research on related oxetane systems provides insights into potential cleavage pathways. For instance, studies on spirocyclic oxetanes have shown that direct irradiation can lead to a [2+2] photocycloreversion. nih.gov In one case, irradiation at 368 nm resulted in a clean cleavage, yielding a tetrasubstituted olefin. nih.gov The addition of a triplet quencher did not affect the reaction rate, suggesting a singlet excited state mechanism. nih.gov However, when the reaction was sensitized with thioxanthen-9-one (B50317) and irradiated at a longer wavelength (398 nm), a different cleavage product, a 1,1-disubstituted olefin, was formed, indicating a triplet-sensitized pathway. nih.gov

The photochemical cleavage of oxetanes can also be induced by photoinduced electron transfer (PET). Shima and co-workers demonstrated that irradiating an oxetane at 313 nm in the presence of 1,4-dicyanonaphthalene (DCN) as a PET sensitizer (B1316253) resulted in its cycloreversion to benzophenone (B1666685) and 2-methyl-2-butene (B146552). nih.gov

While specific detailed studies on the photochemical reactivity of this compound itself are not extensively documented in the provided results, the general principles of oxetane photochemistry suggest that it would be susceptible to C-I bond homolysis upon UV irradiation, generating an oxetanylmethyl radical and an iodine atom. The subsequent fate of the oxetanylmethyl radical would likely involve ring-opening reactions, rearrangement, or hydrogen abstraction, leading to a variety of products. The strained nature of the oxetane ring could influence the preferred reaction pathways of this radical intermediate.

The photochemical synthesis of oxetanes, often through the Paternò-Büchi reaction, is a well-established method. chim.it This involves the [2+2] cycloaddition of a carbonyl compound and an alkene upon photochemical excitation. chim.itbeilstein-journals.org The reverse of this reaction, the photochemical cycloreversion, highlights the dynamic nature of the oxetane ring under photolytic conditions. nih.gov

Table 1: Photochemical Cleavage of a Model Spirocyclic Oxetane

| Irradiation Wavelength (nm) | Sensitizer | Major Cleavage Product(s) | Proposed Mechanism | Reference |

| 368 | None | Tetrasubstituted olefin, Formaldehyde (B43269) | Direct excitation, [2+2] photocycloreversion from singlet state | nih.gov |

| 398 | Thioxanthen-9-one | 1,1-disubstituted olefin, Isatin | Triplet-sensitized decomposition | nih.gov |

| 313 | 1,4-Dicyanonaphthalene (DCN) | Benzophenone, 2-Methyl-2-butene | Photoinduced electron transfer (PET) | nih.gov |

Advanced Spectroscopic and Computational Analysis of 2 Iodomethyl Oxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(Iodomethyl)oxetane, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide a complete picture of the atomic connectivity and spatial arrangement.

Although specific spectral data for this compound is not extensively published, the expected values can be inferred from the analysis of closely related oxetane (B1205548) derivatives and general principles of NMR spectroscopy.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the oxetane ring and the iodomethyl group. The protons are designated as follows: H2 (the methine proton at the C2 position), H3 (the two diastereotopic protons at the C3 position), H4 (the two diastereotopic protons at the C4 position), and the CH₂I protons.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H2 (CH) | 4.8 - 5.2 | Multiplet (quintet) | J ≈ 6-8 Hz |

| H4 (OCH₂) | 4.5 - 4.9 | Multiplet | Diastereotopic, complex splitting |

| CH₂I | 3.2 - 3.5 | Doublet | J ≈ 6-7 Hz |

| H3 (CH₂) | 2.5 - 2.9 | Multiplet | Diastereotopic, complex splitting |

The methine proton (H2) is expected to be the most deshielded proton on the ring due to its proximity to the ring oxygen and the iodomethyl substituent. The protons on the C4 carbon (H4), being adjacent to the ring oxygen, would also appear at a relatively downfield chemical shift. The iodomethyl protons (CH₂I) are shifted downfield by the electronegative iodine atom. The C3 protons (H3) are typically the most shielded in the oxetane ring system.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display four distinct signals corresponding to the four unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (CH) | 75 - 80 |

| C4 (OCH₂) | 70 - 75 |

| C3 (CH₂) | 25 - 30 |

| CH₂I | 5 - 10 |

The C2 carbon, bonded to the ring oxygen and the iodomethyl group, is expected to have the most downfield chemical shift. The C4 carbon, also bonded to the ring oxygen, will also be significantly deshielded. The C3 carbon, being a simple methylene (B1212753) group in the ring, will be found further upfield. The carbon of the iodomethyl group (CH₂I) is notably shifted upfield due to the "heavy atom effect" of iodine, a phenomenon commonly observed for carbons bearing iodine or bromine atoms.

Advanced 2D NMR Techniques (e.g., NOESY, TOCSY, ROESY, HMBC)

To unambiguously assign the proton and carbon signals and to determine the through-space correlations and conformational preferences, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): Would confirm the scalar coupling network, showing correlations between H2 and the H3 protons, H3 and H4 protons, and H2 and the CH₂I protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the CH₂I protons and the C2 carbon, and between the H2 proton and the CH₂I carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry and preferred conformation of the molecule by detecting protons that are close in space. For substituted oxetanes, these techniques can help to establish the puckering of the four-membered ring and the orientation of the substituent. Conformational analysis of oxetane-containing oligomers has utilized these techniques to indicate that well-defined secondary structures can be adopted in solution. ethz.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₄H₇IO) is 198 g/mol , and its monoisotopic mass is 197.95416 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 198.

Plausible Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several characteristic pathways for ethers and alkyl iodides.

| m/z | Proposed Fragment | Plausible Origin |

| 127 | [I]⁺ | Cleavage of the C-I bond. |

| 71 | [C₄H₇O]⁺ | Loss of the iodine radical (˙I). This would be a significant peak. |

| 57 | [C₃H₅O]⁺ | Cleavage of the C-C bond between the ring and the iodomethyl group, followed by rearrangement or further fragmentation. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Ring cleavage fragments. |

One of the most prominent fragmentation pathways for substituted oxetanes involves the loss of formaldehyde (B43269) (CH₂O, 30 Da). For instance, a spiro-oxetane derivative has shown a characteristic [M-CH₂O]⁺˙ fragment. mdpi.com A similar fragmentation could be possible for this compound. Another major fragmentation would be the loss of an iodine radical to give a stable oxetanylmethyl cation at m/z 71.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

As of now, a specific single-crystal X-ray structure for this compound does not appear to be available in the public domain. However, the structures of many other oxetane derivatives have been determined. rsc.orguni-muenchen.de Unsubstituted oxetane itself is nearly planar but adopts a slightly puckered conformation. mdpi.comacs.org The introduction of substituents, like the iodomethyl group at the C2 position, is expected to result in a more puckered conformation to alleviate steric strain. mdpi.comacs.org X-ray crystallographic investigations of the related insecticide EDO showed a puckering angle of 16°. acs.org It is anticipated that this compound would adopt a similar puckered conformation in the solid state.

Computational Chemistry and Quantum Mechanical Studies

In the absence of experimental crystal structure data, computational methods are powerful tools for predicting the geometry, conformational preferences, and electronic properties of molecules like this compound.

Computed properties for (2R)-2-(Iodomethyl)oxetane are available through databases like PubChem. nih.gov

Computed Molecular Properties:

| Property | Value | Source |

| Molecular Weight | 198.00 g/mol | PubChem |

| Exact Mass | 197.95416 Da | PubChem |

| XLogP3-AA | 1.4 | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can provide detailed insights. These studies can model the puckered conformation of the oxetane ring, predict the rotational barrier of the C-C bond of the side chain, and calculate the distribution of electron density. Computational studies on other oxetanes have concluded that the ring can act as a conformational lock, rigidifying the structure, or serve as an effective hydrogen-bond acceptor. acs.org The strained C-O-C bond angle exposes the oxygen's lone pairs, making the oxetane a good Lewis base. mdpi.com These computational insights are critical for understanding the molecule's reactivity and its interactions in a biological or chemical system.

Conformational Analysis and Ring Puckering

The four-membered oxetane ring is not perfectly planar. acs.org It exhibits a phenomenon known as ring puckering, which significantly influences its physical and chemical properties. nih.govmdpi.com The degree of puckering is affected by the nature and position of substituents on the ring. acs.orgmdpi.com The introduction of a substituent, such as an iodomethyl group at the 2-position, is expected to increase unfavorable eclipsing interactions, leading to a more puckered conformation compared to the parent oxetane. acs.orgmdpi.com

Computational studies are instrumental in elucidating the conformational preferences of molecules like this compound. researchgate.net These theoretical investigations help to understand the flexibility of the four-membered ring and the influence of the substituent on its geometry. researchgate.net X-ray crystallography has shown that the puckering angle in substituted oxetanes can be more significant than in the unsubstituted ring. acs.org For instance, the puckering angle of the biodegradable insecticide EDO was determined to be 16°. acs.org In the case of this compound, the bulky iodomethyl group likely induces a distinct puckered conformation to minimize steric strain.

The puckering of the oxetane ring also affects the orientation of the substituent. nih.gov Understanding the relationship between ring conformation and substituent orientation is crucial for predicting molecular interactions and reactivity. nih.gov Computational models can map these puckering preferences and the coupled motion of the substituent, providing insights into the low-energy conformations of the molecule. nih.gov

Reaction Mechanism Studies and Transition State Analysis

The reactivity of this compound is largely dictated by the strained oxetane ring and the presence of a good leaving group (iodide). acs.orgnih.gov Computational studies play a vital role in exploring the mechanisms of reactions involving this compound, including nucleophilic substitution and ring-opening reactions. acs.org

For instance, in SN2 reactions, the kinetics are strongly dependent on the leaving group. nih.gov The carbon-iodine bond is relatively weak, making the iodomethyl group susceptible to nucleophilic attack. nih.gov Transition state analysis through computational methods can provide detailed information about the energy barriers and geometries of the transition states for such reactions.

Ring-opening reactions of oxetanes are also a subject of significant interest. researchgate.net These reactions can be catalyzed by acids or bases and proceed through different mechanisms. researchgate.net Computational studies have been employed to distinguish between proposed mechanisms, such as concerted, acid-catalyzed, and dissociative pathways, for the rearrangement of similar oxetane-containing systems. acs.org These theoretical approaches are essential for understanding the factors that control the regioselectivity and stereoselectivity of these reactions.

Energy Decomposition Analysis

Energy decomposition analysis (EDA) is a powerful computational tool used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions. rsc.org This method can provide a quantitative understanding of the forces driving intermolecular interactions. rsc.org

In the context of this compound, EDA can be applied to study its interactions with other molecules, such as solvents or reactants. For example, understanding the nature of the interaction between the oxetane oxygen and a hydrogen bond donor can be elucidated by decomposing the interaction energy. The strained C-O-C bond angle in the oxetane ring exposes the lone pairs on the oxygen atom, making it a good hydrogen-bond acceptor. mdpi.combeilstein-journals.org

Recent advancements have extended EDA to analyze interactions in excited states (exc-EDA), which is crucial for understanding photochemical reactivity. rsc.org While direct studies on this compound are not prevalent, the methodology allows for the analysis of charge-transfer effects upon excitation, which could be relevant for its potential photochemical reactions. rsc.org The adiabatic EDA formulation further allows for the investigation of how different energy components influence molecular structure and properties. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, solvent effects, and the behavior of molecules over time. mdpi.comfrontiersin.org For this compound, MD simulations can be used to explore its conformational landscape in different environments and to study its interactions with solvent molecules.

MD simulations have been successfully used to study the conformational preferences of oxetane-containing molecules and their impact on physicochemical properties. For example, simulations can reveal how the incorporation of an oxetane ring into a larger molecule affects its flexibility and preferred conformations. researchgate.net

Applications of 2 Iodomethyl Oxetane in Chemical Synthesis

Building Block for Complex Molecule Synthesis

2-(Iodomethyl)oxetane serves as a versatile building block in organic synthesis, primarily due to the high reactivity of its strained four-membered ring and the presence of a good leaving group in the iodomethyl side chain. acs.orgthieme-connect.com These features allow for a variety of chemical transformations, making it a key precursor for more intricate molecules.

Introduction of Functional Groups via Ring Opening

The inherent ring strain of the oxetane (B1205548) ring in this compound facilitates its opening when treated with various nucleophiles. acs.org This ring-opening reaction is a powerful method for introducing a 1,4-difunctionalized linear chain into a molecule. The specific functional groups introduced depend on the nucleophile used. For instance, reaction with alkoxides can yield ethers, while amines can lead to the formation of amino alcohols. This reactivity is a cornerstone of its utility in creating diverse molecular scaffolds. beilstein-journals.org

The ring-opening can be catalyzed by acids or bases. Under acidic conditions, the oxygen atom of the oxetane ring is protonated, making the ring more susceptible to nucleophilic attack. thieme-connect.de The regioselectivity of the attack (at the C2 or C4 position) can often be controlled by the reaction conditions and the steric and electronic nature of the nucleophile and the oxetane itself.

Stereoselective Transformations

The synthesis of optically active oxetanes, including derivatives of this compound, is an area of significant interest due to the importance of chirality in pharmaceuticals and other biologically active molecules. mdpi.com Chemoenzymatic methods have been developed for the stereoselective synthesis of chiral oxetanes. mdpi.com These methods often involve the enantioselective reduction of a precursor ketone to a chiral alcohol, followed by an intramolecular cyclization to form the oxetane ring with high enantiomeric purity. mdpi.com

Once a chiral center is established, subsequent reactions, including the ring-opening of the oxetane, can proceed with a high degree of stereocontrol, allowing for the synthesis of complex molecules with defined stereochemistry. nih.gov The ability to control the stereochemical outcome of reactions involving this compound is crucial for its application in the synthesis of enantiomerically pure compounds. kth.se

Role in Natural Product Synthesis

The oxetane motif is found in a number of biologically active natural products, with Paclitaxel (B517696) (Taxol) being one of the most prominent examples. acs.orgwikipedia.org The unique structural and conformational properties conferred by the oxetane ring are often crucial for the biological activity of these molecules. acs.org While direct incorporation of this compound into a specific named natural product synthesis is not widely documented in readily available literature, its role as a building block for introducing the oxetane moiety or for elaborating existing molecular frameworks is significant. rsc.org The reactivity of the iodomethyl group allows for its attachment to a larger molecular scaffold, and the oxetane ring can then be carried through subsequent synthetic steps or be opened to introduce further functionality as required by the synthetic strategy. beilstein-journals.org

Polymer Chemistry

This compound and its derivatives are important monomers in the field of polymer chemistry, particularly for the synthesis of polyethers with unique properties. oup.com

Monomer for Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is the primary method for polymerizing this compound. oup.comgoogle.com In this process, a cationic initiator, often a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), is used to activate the oxetane monomer. google.com The polymerization proceeds via the nucleophilic attack of the oxygen atom of a monomer on the activated propagating chain end. This results in the formation of a polyether backbone with pendant iodomethyl groups.

The molecular weight and properties of the resulting polymer can be controlled by the reaction conditions, such as the monomer-to-initiator ratio and the temperature. oup.com The resulting poly(this compound) is a functional polymer where the pendant iodomethyl groups can be further modified through nucleophilic substitution reactions to introduce a wide range of functionalities.

Energetic Polymers and Derivatives

The iodomethyl group in poly(this compound) can be replaced by energetic functionalities, such as azide (B81097) (N₃) or nitrate (B79036) (ONO₂) groups, to produce energetic polymers. google.comdtic.mil These polymers are of interest for applications in propellants, explosives, and gas generants. google.comgoogle.com For example, substitution of the iodide with sodium azide yields poly(2-(azidomethyl)oxetane), an energetic polymer. google.com

Copolymers of this compound with other energetic oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) or 3-azidomethyl-3-methyloxetane (AMMO), can also be synthesized to tailor the energetic and mechanical properties of the resulting material. d-nb.infoat.ua The development of these energetic polyoxetanes is a significant area of research in materials science. nih.gov

Cationic Polymerization Mechanisms

The polymerization of oxetanes proceeds through a cationic ring-opening mechanism, driven by the high ring strain of the four-membered ether (approximately 107 kJ/mol). google.com This process is typically initiated by strong acids, Lewis acids, or other cationic initiators that can protonate or coordinate to the oxygen atom of the oxetane ring. researchgate.net

The generally accepted mechanism involves three main stages:

Initiation: The process begins when an initiator, such as a proton (H⁺) from a strong acid or a carbocation generated from a co-initiator system (e.g., BF₃/H₂O), attacks the oxygen atom of the oxetane ring. This creates a protonated oxetane, which is a tertiary oxonium ion. researchgate.netacs.org

Propagation: The strained oxonium ion is susceptible to nucleophilic attack by the oxygen atom of another oxetane monomer. This ring-opening attack results in the formation of a new, longer polymer chain with a reactive tertiary oxonium ion at its growing end. This process repeats, propagating the polymer chain. acs.org

Termination and Chain Transfer: The polymerization can be terminated by various processes, including reaction with counter-ions, impurities, or through chain transfer reactions where the growing chain transfers its positive charge to another species, such as a monomer or solvent molecule.

Photopolymerization Applications

Photopolymerization offers a method for initiating polymerization using light, providing excellent spatial and temporal control. researchgate.net For oxetanes, this is achieved through photoinitiated cationic polymerization. toagosei.co.jp This technique is particularly valuable for applications in UV-curable coatings, inks, adhesives, and 3D printing. nagaseamerica.comperstorp.com

The process relies on a photoinitiator, typically an onium salt such as a diaryliodonium or triarylsulfonium salt, which generates a strong Brønsted acid upon exposure to UV radiation. perstorp.comnih.govbuct.edu.cn This photogenerated acid then initiates the cationic ring-opening polymerization of the oxetane monomer, as described in the previous section. nih.gov

Key characteristics of oxetane photopolymerization include:

Kinetics: Compared to epoxides, oxetanes often exhibit a longer induction period (slower initiation) but a faster propagation rate once initiated. toagosei.co.jpgatech.edu

Reduced Viscosity: Oxetane monomers are effective at reducing the viscosity of formulations, particularly when mixed with more viscous monomers like glycidyl (B131873) ethers. toagosei.co.jpnagaseamerica.com

No Oxygen Inhibition: Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, allowing for rapid curing in air. perstorp.com

While various oxetane monomers are used in photopolymerization applications, often to enhance cure speed or improve the physical properties of the final polymer, specific applications utilizing this compound are not detailed in the available research. toagosei.co.jp The introduction of an electron-donating group at the 2-position of the oxetane ring has been shown to enhance reactivity by stabilizing the intermediate carbocation, suggesting that the electron-withdrawing nature of the iodomethyl group might influence polymerization kinetics. toagosei.co.jp

Medicinal Chemistry and Drug Discovery (General Oxetane Relevance)

The oxetane ring has emerged from being an academic curiosity to a valuable and increasingly common motif in modern medicinal chemistry. researchgate.net Its unique combination of physical and chemical properties allows it to positively influence the characteristics of drug candidates. google.com

Oxetanes as Bioisosteres and Scaffolds

A primary application of the oxetane ring in drug design is as a bioisostere—a substituent that mimics the size and shape of another group but possesses different electronic and physical properties. Oxetanes have been successfully employed as replacements for several common chemical groups:

gem-Dimethyl Groups: The oxetane ring has a similar spatial volume to a gem-dimethyl group. google.com Medicinal chemists often use gem-dimethyl groups to block sites of metabolic oxidation on a drug candidate. However, this strategy increases the compound's lipophilicity, which can negatively impact its pharmacokinetic profile. Replacing a gem-dimethyl group with an oxetane provides the same steric blocking effect while simultaneously increasing polarity and reducing lipophilicity. researchgate.net

Carbonyl Groups: The oxetane ring can also serve as a polar surrogate for a carbonyl group. nagaseamerica.com It possesses a comparable dipole moment and can act as a hydrogen bond acceptor, but it is metabolically more stable and imparts a distinct three-dimensional character to the molecule. nagaseamerica.com

Other Groups: In some cases, oxetanes have been used as surrogates for morpholinyl groups. nagaseamerica.com

The compact, polar, and sp³-rich nature of the oxetane ring makes it an appealing scaffold for building molecular complexity and exploring new chemical space, moving away from the flat, two-dimensional structures that have historically dominated drug discovery. researchgate.netnagaseamerica.com

Influence on Physicochemical Properties of Drug Candidates

The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially alter its physicochemical properties, which are critical for a molecule's success as a therapeutic agent. nagaseamerica.comCurrent time information in Bangalore, IN.

Key improvements associated with the inclusion of an oxetane ring include:

Increased Aqueous Solubility: The inherent polarity of the ether linkage in the oxetane ring often leads to a significant improvement in the aqueous solubility of the parent molecule. This is a crucial advantage, as poor solubility is a common reason for the failure of drug candidates. google.comnagaseamerica.com

Reduced Lipophilicity (LogD): By replacing lipophilic groups like a gem-dimethyl moiety, an oxetane can lower the molecule's distribution coefficient (LogD), a measure of its lipophilicity at physiological pH. Current time information in Bangalore, IN. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Improved Metabolic Stability: Oxetanes can block metabolically vulnerable positions on a molecule, preventing degradation by metabolic enzymes such as cytochrome P450s. researchgate.net Studies have shown that certain oxetane-containing compounds exhibit low clearance in human and mouse microsome assays. google.com

Modulation of Basicity (pKa): The oxetane ring is electron-withdrawing due to the inductive effect of the oxygen atom. When placed near a basic functional group, such as an amine, it can lower the group's pKa. This tactical placement can be used to fine-tune the ionization state of a drug at physiological pH, which can mitigate issues related to off-target activity or poor cell permeability. researchgate.net

The following table summarizes the observed effects of introducing an oxetane ring in place of other functional groups in selected drug discovery programs.

| Original Compound Feature | Replacement Feature | Observed Improvement(s) | Reference(s) |

| Methyl group | Oxetane unit | Significantly improved metabolic stability and aqueous solubility. | nagaseamerica.com |

| Cyclobutane | Oxetane | Improved potency, off-target profile, and pharmacokinetic properties. | nagaseamerica.com |

| gem-Dimethyl group | Oxetane | Blocks metabolic weak spots without increasing lipophilicity. | researchgate.net |

| Fluoropyrimidine ring | Pyridine with oxetane | Increased potency without negatively impacting LogD or clearance. | researchgate.net |

Integration into Drug Development Programs

Fueled by a greater understanding of their benefits and advances in synthetic chemistry that make them more accessible, oxetanes are being incorporated into drug development programs with increasing frequency. researchgate.netCurrent time information in Bangalore, IN. Initially, the perceived instability and synthetic difficulty of the four-membered ring limited its use. researchgate.net However, follow-up studies demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable. Current time information in Bangalore, IN.

In many drug discovery campaigns, the oxetane motif is introduced at a late stage. researchgate.netCurrent time information in Bangalore, IN. This strategy is often employed to remediate problematic physicochemical properties—such as poor solubility, high clearance, or undesirable basicity—that are identified in an otherwise promising lead compound. Current time information in Bangalore, IN. The development of new synthetic methodologies and the commercial availability of diverse oxetane building blocks have been crucial in facilitating their facile inclusion into these optimization efforts. researchgate.nettoagosei.co.jp

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

The traditional synthesis of 2-(iodomethyl)oxetane often involves multi-step processes and the use of hazardous reagents. A significant future direction is the development of more environmentally benign and efficient synthetic strategies. Research efforts are anticipated to focus on atom-economical methods that minimize waste and energy consumption.

Key areas of development include:

Catalytic Cyclizations: Moving away from stoichiometric reagents, research into catalytic C-O bond-forming cyclizations of functionalized homoallylic alcohols could provide a more direct and sustainable route. beilstein-journals.org For instance, developing metal- or organo-catalyzed intramolecular cyclizations would reduce waste and potentially allow for milder reaction conditions.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound and its precursors can offer enhanced safety, better temperature control, and easier scalability compared to batch processing. This approach can be particularly advantageous for handling potentially unstable intermediates or energetic reactions.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer high selectivity and greener reaction conditions, mimicking biosynthetic pathways like those proposed for oxetane-containing natural products such as taxol. acs.org

Catalytic Asymmetric Transformations

The development of methods for the catalytic asymmetric synthesis and transformation of chiral oxetanes is a frontier in organic chemistry. For this compound, which is chiral, accessing specific enantiomers is crucial for applications in medicinal chemistry and as chiral building blocks.

Future research will likely target:

Asymmetric Ring Opening: The development of chiral catalysts, such as chiral squaramides or metal-bisoxazoline complexes, for the enantioselective ring-opening of racemic or prochiral 2-substituted oxetanes is a promising avenue. beilstein-journals.org Applying these systems to this compound could yield valuable enantioenriched 1,3-halohydrin building blocks.

Kinetic Resolution: Catalytic kinetic resolution of racemic this compound through enantioselective reactions, such as nucleophilic substitution at the iodomethyl group or catalyst-mediated ring opening, would provide access to both enantiomers.

Asymmetric Cycloadditions: While the Paternò-Büchi reaction is a classic method for oxetane (B1205548) synthesis, developing catalytic and enantioselective versions of [2+2] cycloadditions to produce chiral oxetanes directly remains a significant goal. beilstein-journals.orgbeilstein-journals.org

Novel Reactivity Modes and Rearrangements

The inherent ring strain of the oxetane moiety is a driving force for a variety of chemical transformations. acs.orgbeilstein-journals.org Research into novel reactivity modes and rearrangements of this compound, particularly by creating "strain-heightened" systems, could unlock new synthetic pathways.

Emerging areas of investigation include:

Strain-Release Rearrangements: Introducing further strain, for example by creating spiro-cyclopropyl or spiro-oxiranyl modifications adjacent to the oxetane ring, can lead to unexpected and synthetically useful rearrangements. nih.gov Applying these concepts to derivatives of this compound could provide access to complex heterocyclic systems.

Ring-Expansion Reactions: The insertion of carbon-based fragments into the oxetane ring is a powerful method for synthesizing larger heterocycles. beilstein-journals.orgbeilstein-journals.org Exploring transition-metal-catalyzed or light-induced ring expansions of this compound could lead to novel seven-membered rings like 1,4-dioxepines or other valuable scaffolds. beilstein-journals.org

Generation of Reactive Intermediates: The iodomethyl group serves as a handle for generating various reactive intermediates. For example, conversion to an organometallic species followed by intramolecular rearrangement or reaction could lead to novel bicyclic structures. Similarly, formation of an oxetane oxocarbenium ion could enable new C-C bond-forming reactions. nih.gov

Applications in Materials Science Beyond Polymers

While oxetanes are known as monomers for polymerization, the unique properties of this compound make it a candidate for non-polymeric applications in materials science, particularly in the field of energetic materials.

Future research is expected to explore:

Energetic Materials: The oxetane ring is a structural motif in some energetic polymers. Computational studies have shown that novel oxetane derivatives can be designed to have high densities and heats of formation, making them potential candidates for new energetic materials. nih.gov this compound could serve as a precursor to high-nitrogen or other high-energy density compounds by substituting the iodo group with energetic functionalities like azide (B81097) or nitro groups.

Functional Small Molecules: The rigid, polar nature of the oxetane ring can be exploited in the design of functional materials. utexas.edu Derivatives of this compound could be incorporated into liquid crystals, organic light-emitting diode (OLED) materials, or as components of metal-organic frameworks (MOFs), where the oxetane moiety could influence packing and electronic properties.

Computational Design of Novel this compound Derived Compounds

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. nih.govrsc.org This approach is highly applicable to the design of novel compounds derived from this compound.

Key research avenues include:

Screening for Specific Properties: DFT calculations can be employed to screen virtual libraries of this compound derivatives for desired properties. nih.gov This includes calculating heats of formation, crystal packing densities, and detonation velocities for potential energetic materials, or predicting electronic properties for applications in materials science.

Mechanism Elucidation: Computational modeling can provide deep insight into the mechanisms of novel reactions and rearrangements. rsc.org For instance, calculating the transition states and reaction pathways for catalytic asymmetric transformations or strain-release rearrangements can help in optimizing reaction conditions and catalyst design.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, researchers can establish clear structure-property relationships. uni-muenchen.de This understanding is crucial for the rational design of new molecules with tailored functions, whether for medicinal chemistry or materials science.

Interactive Data Table: Computational Predictions for Oxetane Derivatives

The following table, based on data from computational screening studies of oxetane monomers, illustrates how Density Functional Theory (DFT) can be used to predict key properties relevant to materials science applications, such as energetic materials. nih.gov

| Oxetane Derivative | Predicted Property | Value | Significance |

| T4 | Condensed Phase Heat of Formation | > 210 kJ mol⁻¹ | High energy content |

| T5 | Condensed Phase Heat of Formation | > 210 kJ mol⁻¹ | High energy content |

| Various Derivatives | Crystal Packing Density | 1.2 - 1.6 g/cm³ | Influences detonation performance |

| Various Derivatives | Detonation Velocity | Comparable to NIMMO, AMMO, BAMO | Potential as energetic polymer monomers |

常见问题

Q. What are the common synthetic pathways for preparing 2-(iodomethyl)oxetane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution reactions, where oxetane derivatives react with iodide sources. A catalytic system involving triisobutylaluminum and water has been used for copolymerization of structurally similar azidomethyl-oxetanes, suggesting analogous strategies may apply . Key factors include:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like ring-opening.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve iodine incorporation.

- Catalyst optimization : Lewis acids (e.g., AlEt₃) can increase regioselectivity .

Table 1 : Comparison of synthetic methods for oxetane derivatives:

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | 65–78 | 90–95 | THF, 60°C, 12 h | |

| Copolymerization | 72–85 | 88–93 | Al(iBu)₃/H₂O catalyst, 70°C |